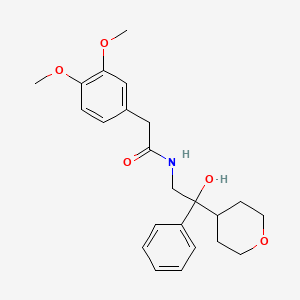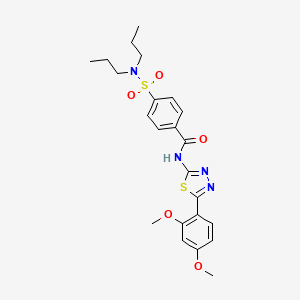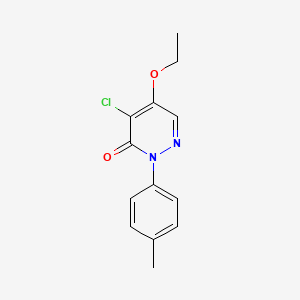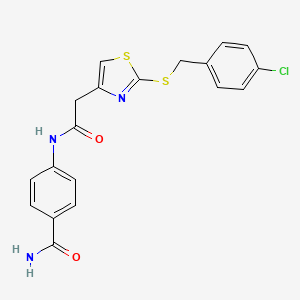![molecular formula C18H17N7O3 B2438043 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 306732-95-6](/img/no-structure.png)
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H17N7O3 and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Thietanyl Protection in Synthesis : A study by Khaliullin and Shabalina (2020) explored the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting group. This method addresses challenges in synthesizing purine diones with specific substitutions, contributing to the broader field of purine chemistry (Khaliullin & Shabalina, 2020).
Crystallographic and Computational Study : Mabied et al. (2014) conducted a crystallographic and computational study of a substituted purine derivative, a caffeine derivative, providing insights into the structural properties of such compounds. The study revealed non-planar configurations and intermolecular interactions stabilizing the structure (Mabied et al., 2014).
Potential Biological Activities
Anticancer, Anti-HIV-1, and Antimicrobial Activities : Rida et al. (2007) synthesized a series of 8-substituted methylxanthine derivatives to evaluate their in vitro anticancer, anti-HIV-1, and antimicrobial activities. This highlights the potential therapeutic applications of purine derivatives in treating various diseases (Rida et al., 2007).
Cardiovascular Activity : Chłoń-Rzepa et al. (2004) synthesized and tested derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride for electrocardiographic, antiarrhythmic, and hypotensive activity. These compounds showed significant prophylactic antiarrhythmic activity, indicating their potential use in cardiovascular therapy (Chłoń-Rzepa et al., 2004).
Psychotropic Activity : In research on 8-aminoalkyl derivatives of purine-2,6-dione, Chłoń-Rzepa et al. (2013) explored their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with psychotropic activity. The study revealed that certain derivatives displayed antidepressant-like and anxiolytic-like activities in mice models (Chłoń-Rzepa et al., 2013).
Propriétés
Numéro CAS |
306732-95-6 |
|---|---|
Formule moléculaire |
C18H17N7O3 |
Poids moléculaire |
379.38 |
Nom IUPAC |
7-[(E)-but-2-enyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H17N7O3/c1-3-4-9-25-13-14(24(2)18(28)21-16(13)27)20-17(25)23-22-12-10-7-5-6-8-11(10)19-15(12)26/h3-8,19,26H,9H2,1-2H3,(H,21,27,28)/b4-3+,23-22? |
Clé InChI |
QEVMRKVKFHNRSM-ONEGZZNKSA-N |
SMILES |
CC=CCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




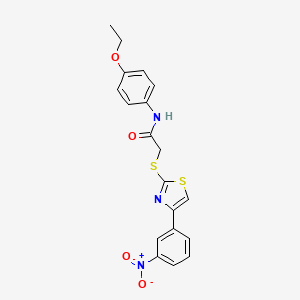

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2437964.png)
![Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2437965.png)
![3-[(3-Nitro-1,2,4-triazolyl)methyl]benzoic acid](/img/structure/B2437966.png)
![(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2437968.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2437972.png)
